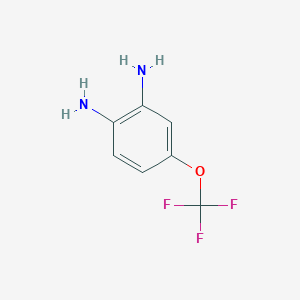

4-(Trifluoromethoxy)benzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOKGAUSPFWRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378798 | |

| Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-89-9 | |

| Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethoxy)benzene-1,2-diamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical sciences.

Core Chemical and Physical Properties

This compound, identified by CAS number 658-89-9, is a substituted phenylenediamine derivative.[1] The presence of the trifluoromethoxy group significantly influences its chemical characteristics and makes it a valuable intermediate in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of target molecules.[2] The incorporation of trifluoromethyl groups is a key strategy in modern drug design.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 658-89-9 | [1][4][5][6] |

| Molecular Formula | C7H7F3N2O | [1][5] |

| Molecular Weight | 192.14 g/mol | [1][4][7] |

| Boiling Point | 106-108 °C at 5 mmHg (5 Torr) | [1][4] |

| Melting Point | Not Applicable (Liquid at room temp.) | [4] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 104.8 ± 25.9 °C | [4] |

| pKa | 3.30 ± 0.10 (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Appearance | Dark Brown to Black Solid or Yellow to brown to black powder or crystals or liquid | [1][7] |

| Purity | 95% - 98% | [4][5][7] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [1][6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro-substituted precursor.

Synthesis of this compound from 2-Nitro-4-(trifluoromethoxy)aniline

A common and high-yield method for the preparation of this compound is the reduction of 2-nitro-4-(trifluoromethoxy)aniline.[1]

Experimental Protocol:

-

Reaction Setup: A solution of 2-nitro-4-trifluoromethoxyaniline (25.0 g, 0.112 mol) in ethanol (200 mL) is prepared.[1]

-

Addition of Reagents: This solution is slowly added to a solution of tin(II) chloride dihydrate (82.0 g, 0.363 mol) in concentrated hydrochloric acid (330 mL).[1]

-

Reaction Conditions: The reaction mixture is stirred at a temperature of 70-80°C for 30 minutes.[1]

-

Work-up:

-

Purification:

-

Final Product: This procedure yields this compound as a brown oil (21.1 g, 98% yield).[1]

Reactivity and Applications in Drug Development

This compound is a key building block, particularly in the synthesis of heterocyclic compounds. The vicinal diamine groups serve as a reactive scaffold for constructing benzimidazole ring systems through condensation reactions.[2]

Derivatives of this compound are investigated for a range of therapeutic applications. For instance, benzimidazoles synthesized from related phenylenediamines have shown potential as anticancer and antimicrobial agents.[2][8] The trifluoromethyl group, in particular, is known to enhance the biological activity of compounds.[8][9] The strategic placement of fluorine-containing groups like trifluoromethoxy is a common tactic in drug design to improve potency, metabolic stability, and membrane permeability.[10][11]

While this compound itself may not have significant biological activity, its role as a precursor is crucial for developing novel bioactive molecules.[2] Its derivatives are explored in various therapeutic areas, including the development of proton pump inhibitors.[2]

Safety and Handling

This compound is classified as an irritant and may cause skin sensitization.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. It is also noted to be air-sensitive, and therefore, storage under an inert atmosphere is recommended.[1] Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]

Spectral Data

While a comprehensive collection of spectral data is not available in the public domain, researchers can expect characteristic signals in NMR, IR, and mass spectrometry consistent with its structure. For example, in ¹H NMR, signals corresponding to the aromatic protons and the amine protons would be expected. In ¹³C NMR, carbons attached to fluorine would show characteristic splitting. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 192.14.

This guide provides a foundational understanding of this compound. For further in-depth analysis, researchers are encouraged to consult the cited literature and safety data sheets from chemical suppliers.

References

- 1. 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | 658-89-9 [sigmaaldrich.com]

- 5. This compound 95% | CAS: 658-89-9 | AChemBlock [achemblock.com]

- 6. 658-89-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 658-89-9 [sigmaaldrich.com]

- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. img01.pharmablock.com [img01.pharmablock.com]

A Technical Guide to the Spectral Characteristics of 4-(Trifluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectral characteristics of 4-(Trifluoromethoxy)benzene-1,2-diamine (CAS No. 658-89-9). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, based on established principles of spectroscopy and structural analysis. The guide includes comprehensive tables of predicted spectral data, detailed experimental protocols for the acquisition of such data, and a workflow diagram for spectral analysis, designed to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a fluorinated aromatic amine of interest in synthetic chemistry, particularly as a building block for pharmaceuticals and advanced materials. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. Accurate spectral characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide provides an in-depth summary of its predicted spectral properties.

Compound Information:

-

IUPAC Name: this compound

-

Physical Form: Liquid

-

Boiling Point: 106-108 °C at 5 mmHg

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 6.8 | d | 1H | Ar-H (proton ortho to -NH₂) |

| ~ 6.5 - 6.6 | dd | 1H | Ar-H (proton ortho to -OCF₃ and meta to -NH₂) |

| ~ 6.4 - 6.5 | d | 1H | Ar-H (proton meta to -OCF₃ and ortho to -NH₂) |

| ~ 3.5 (broad) | s | 4H | -NH₂ (2 protons per amine group) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 145 - 148 | C-OCF₃ |

| ~ 135 - 138 | C-NH₂ |

| ~ 130 - 133 | C-NH₂ |

| ~ 120.5 (q, J ≈ 257 Hz) | -OCF₃ |

| ~ 118 - 120 | Ar-CH |

| ~ 115 - 117 | Ar-CH |

| ~ 105 - 107 | Ar-CH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample Preparation: Neat liquid, thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1600 | Medium | N-H scissoring (bending) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1280 - 1240 | Very Strong | C-O-C asymmetric stretching (aryl ether) |

| 1220 - 1100 | Very Strong | C-F stretching of -OCF₃ |

| 850 - 800 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 192 | ~ 100 | [M]⁺ (Molecular Ion) |

| 173 | Moderate | [M - F]⁺ |

| 164 | Moderate | [M - NH₂ - H]⁺ |

| 123 | Low | [M - OCF₃]⁺ |

| 108 | Moderate | [C₆H₄(NH₂)₂]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific apparatus being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ proton broadband decoupling.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

FTIR Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Mass Analysis:

-

Use a mass spectrometer with an Electron Ionization (EI) source.

-

Set the electron energy to a standard of 70 eV.

-

Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a chemical compound like this compound.

Caption: Workflow for spectral analysis of organic compounds.

Conclusion

This technical guide provides a foundational understanding of the predicted spectral characteristics of this compound. The tabulated data and standardized protocols offer a valuable resource for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical methods for its identification and quality control. While predicted data is a useful starting point, experimental verification remains the gold standard in chemical analysis.

References

A Technical Guide to 4-(Trifluoromethoxy)benzene-1,2-diamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry. Its primary significance lies not in its intrinsic biological activity, but in its role as a precursor for the synthesis of complex heterocyclic compounds, particularly benzimidazoles. The incorporation of the trifluoromethoxy (-OCF₃) group is a strategic design element in modern drug discovery, often employed to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability. This technical guide provides a comprehensive overview of the molecular properties of this compound, a detailed experimental protocol for its synthesis, and explores its application in the development of bioactive molecules, with a focus on potential mechanisms of action for its derivatives.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| CAS Number | 658-89-9 |

| Appearance | Liquid |

| Boiling Point | 106-108 °C at 5 mmHg |

| IUPAC Name | This compound |

| SMILES | Nc1ccc(OC(F)(F)F)cc1N |

Synthesis of this compound

The following is a common and effective protocol for the synthesis of this compound, starting from 2-nitro-4-trifluoromethoxyaniline.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize this compound by the reduction of 2-nitro-4-trifluoromethoxyaniline.

Materials:

-

2-nitro-4-trifluoromethoxyaniline

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

40% Sodium Hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.

-

Heating mantle and magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, prepare a solution of tin(II) chloride dihydrate (82.0 g, 0.363 mol) in concentrated hydrochloric acid (330 mL).

-

Slowly add a solution of 2-nitro-4-trifluoromethoxyaniline (25.0 g, 0.112 mol) in ethanol (200 mL) to the tin chloride solution with stirring.

-

Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 30 minutes.

-

After the reaction is complete, cool the mixture to 0-5°C using an ice bath.

-

Carefully adjust the pH of the cooled mixture to 11-12 by the slow addition of a 40% sodium hydroxide solution.

-

Transfer the basic mixture to a separatory funnel and extract the product with diethyl ether (2 x 200 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield this compound as a brown oil.

Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not known to possess significant biological activity, it is a highly valued precursor for synthesizing a variety of heterocyclic compounds, especially benzimidazoles, which are prevalent in many biologically active molecules.

The trifluoromethoxy group (-OCF₃) is often incorporated into drug candidates to enhance their pharmacological profiles. This is due to its unique combination of properties:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group make it resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Receptor Binding: The electronegativity and steric bulk of the -OCF₃ group can lead to stronger and more selective binding to biological targets.

Role as a Precursor to Bioactive Benzimidazoles

The primary application of this compound is in the synthesis of benzimidazoles through condensation with aldehydes, carboxylic acids, or their derivatives. Benzimidazole-containing molecules have a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

Potential Signaling Pathways for Derived Compounds

Given that derivatives of this compound often form the core of kinase inhibitors and other targeted therapies, they are likely to modulate key cellular signaling pathways implicated in diseases like cancer. While specific pathways for derivatives of this exact molecule are not extensively documented in publicly available literature, based on the activity of structurally similar compounds, potential targets include receptor tyrosine kinase (RTK) pathways.

Many small molecule kinase inhibitors target the ATP-binding site of kinases in pathways such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently dysregulated in cancer.[1] The general mechanism involves the inhibition of downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

Potential RTK signaling pathway inhibited by benzimidazole derivatives.

Conclusion

This compound is a key synthetic intermediate in drug discovery and medicinal chemistry. Its value is derived from its utility in constructing complex heterocyclic molecules, particularly benzimidazoles, where the trifluoromethoxy group can confer advantageous pharmacokinetic properties. While the compound itself is not biologically active, its derivatives are promising candidates for the development of targeted therapies, potentially acting as inhibitors of critical cellular signaling pathways. Further research into the synthesis and biological evaluation of novel derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility Profile of 4-(Trifluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-(Trifluoromethoxy)benzene-1,2-diamine (CAS No. 658-89-9). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predicted behavior based on chemical properties, and standardized experimental protocols for determining its solubility profile.

Chemical and Physical Properties

This compound is an aromatic amine with the chemical formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol .[1] Its structure features a benzene ring substituted with a trifluoromethoxy group and two adjacent amine groups. The presence of the trifluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The physical form of the compound is described as a liquid or a yellow to brown to black powder or crystals. It is also noted to be air-sensitive.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₃N₂O | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Boiling Point | 106-108 °C at 5 mmHg | |

| Physical Form | Liquid or Yellow to brown to black powder/crystals | |

| Storage Temperature | 2-8 °C, under inert gas | [1][2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in scientific literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred.

Qualitative Solubility

Available data indicates that this compound has slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1]

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Predicted Solubility Behavior

-

Aqueous Solubility: As an aromatic amine, this compound is expected to have low solubility in water under neutral pH conditions. The hydrophobic benzene ring and the trifluoromethoxy group contribute to its lipophilic character.

-

pH-Dependent Solubility: The presence of two basic amine groups (pKa of the conjugate acid is predicted to be around 3.30) suggests that the solubility in aqueous solutions will be highly pH-dependent.[1] In acidic conditions (pH < 3), the amine groups will be protonated to form ammonium salts, which are generally more water-soluble.

-

Organic Solvents: Based on its aromatic nature, it is likely to be soluble in a range of common organic solvents, particularly polar aprotic solvents and some polar protic solvents.

Experimental Protocols for Solubility Determination

To establish a quantitative solubility profile for this compound, standardized experimental protocols should be employed. The following are detailed methodologies for determining solubility in various media.

General Protocol for Equilibrium Solubility Measurement

This method is used to determine the saturation solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or other appropriate analytical techniques.

-

Calculate the solubility from the measured concentration and the dilution factor.

Protocol for Determining pH-Solubility Profile

This protocol outlines the steps to determine the solubility of this compound as a function of pH.

Materials:

-

Same as the general protocol.

-

A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

Procedure:

-

Follow the general protocol for equilibrium solubility measurement for each buffer solution.

-

Ensure that the buffer components do not interfere with the analytical method.

-

Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Role in Synthesis and Logical Workflow

The primary significance of this compound lies in its role as a key intermediate in the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are prevalent scaffolds in many biologically active molecules.

Below is a diagram illustrating a generalized workflow for the utilization of this compound in the synthesis of benzimidazole derivatives.

Caption: Generalized synthetic workflow using this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a foundational understanding of its expected solubility profile based on its chemical properties. For researchers and drug development professionals, the provided experimental protocols offer a clear path to determining the precise solubility parameters essential for formulation, synthesis, and further research applications. The primary value of this compound continues to be its role as a versatile synthetic intermediate, and understanding its solubility is a critical first step in its effective utilization.

References

The Biological Landscape of 4-(Trifluoromethoxy)benzene-1,2-diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from 4-(trifluoromethoxy)benzene-1,2-diamine. While the parent diamine serves primarily as a synthetic scaffold, its derivatives, particularly benzimidazoles and quinoxalines, have demonstrated significant potential across various therapeutic areas. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development. The inclusion of the trifluoromethoxy group is a strategic element in medicinal chemistry, known to enhance metabolic stability and cell permeability of drug candidates.[1] This guide focuses on the anticancer and enzyme inhibitory properties of these derivatives, presenting a clear overview of their mechanism of action and therapeutic promise.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of heterocyclic compounds. Its vicinal diamine functionalities provide a reactive platform for the construction of fused ring systems, most notably benzimidazoles and quinoxalines. The trifluoromethoxy (-OCF3) substituent is of particular interest in drug design due to its unique electronic properties and high lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide will delve into the reported biological activities of compounds derived from this versatile precursor.

Biological Activities of Key Derivatives

The primary biological activities reported for derivatives of this compound are centered on anticancer and enzyme inhibitory effects.

Anticancer Activity

Derivatives of this compound, particularly benzimidazoles and quinoxalines, have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Benzimidazole scaffolds are structurally similar to purine nucleotides, allowing them to interact with various biological macromolecules.[2] Trifluoromethyl-substituted benzimidazoles have demonstrated significant anticancer activity. For example, a series of N-substituted-2-(trifluoromethyl)benzimidazoles were synthesized and evaluated for their cytotoxicity against MCF-7 breast cancer cells. One of the most potent compounds exhibited an IC50 value of 0.51 μM, which is more potent than the standard chemotherapeutic drug Doxorubicin (IC50 = 2.12 μM) in the same study.[3]

Quinoxaline derivatives have also emerged as a promising class of anticancer agents.[4] Studies have shown that certain quinoxaline compounds can induce apoptosis and arrest the cell cycle in cancer cells. For instance, two quinoxaline derivatives demonstrated significant anti-proliferative effects against prostate cancer cells (PC-3) with IC50 values of 4.11 and 2.11 µM.[4] The mechanism for one of these compounds was found to involve the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

Enzyme Inhibition

A key mechanism through which these derivatives exert their anticancer effects is through the inhibition of critical enzymes involved in cancer cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial tyrosine kinases that play a central role in tumor growth, proliferation, and angiogenesis. Several benzimidazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[5][6][7] One study on 2-(trifluoromethyl)-1H-benzimidazoles highlighted their potential as EGFR/VEGFR-2 dual inhibitors, with the most active compound showing potent cytotoxicity.[3]

Topoisomerase II is an essential enzyme for DNA replication and cell division, making it an attractive target for cancer therapy. Certain quinoxaline derivatives have been shown to inhibit this enzyme. In a study of quinoxaline compounds, two derivatives displayed inhibitory effects against topoisomerase II with IC50 values of 21.98 and 7.529 µM.[4]

Quantitative Biological Data

The following tables summarize the in vitro biological activity data for representative derivatives.

Table 1: Anticancer Activity of Benzimidazole and Quinoxaline Derivatives

| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzimidazole | N-substituted-2-(trifluoromethyl)benzimidazole (Compound 7d) | MCF-7 (Breast) | MTT | 0.51 | [3] |

| Benzimidazole | Doxorubicin (Reference) | MCF-7 (Breast) | MTT | 2.12 | [3] |

| Quinoxaline | Compound III | PC-3 (Prostate) | MTT | 4.11 | [4] |

| Quinoxaline | Compound IV | PC-3 (Prostate) | MTT | 2.11 | [4] |

Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives

| Compound Class | Derivative | Enzyme Target | Assay | IC50 (µM) | Reference |

| Quinoxaline | Compound III | Topoisomerase II | Enzyme Inhibition | 21.98 | [4] |

| Quinoxaline | Compound IV | Topoisomerase II | Enzyme Inhibition | 7.529 | [4] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the derivatives of this compound.

EGFR/VEGFR-2 Signaling Pathway Inhibition

Induction of Apoptosis via Topoisomerase II Inhibition

Conclusion

Derivatives of this compound represent a promising area of research in medicinal chemistry. The strategic incorporation of the trifluoromethoxy group imparts favorable physicochemical properties, and the resulting heterocyclic structures, particularly benzimidazoles and quinoxalines, exhibit potent and diverse biological activities. The anticancer properties of these derivatives, mediated through mechanisms such as tyrosine kinase inhibition and induction of apoptosis, highlight their potential for the development of novel therapeutics. This guide provides a foundational overview of the current state of research, offering valuable data and methodologies to aid scientists and drug development professionals in their pursuit of new and effective treatments for cancer and other diseases. Further exploration and optimization of these scaffolds are warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Semantic Scholar [semanticscholar.org]

A-Technical-Guide-to-4-(Trifluoromethoxy)benzene-1,2-diamine-for-Advanced-Research

An In-depth-Guide for-Researchers, Scientists, and-Drug-Development-Professionals

This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)benzene-1,2-diamine (CAS No. 658-89-9), a key building block in medicinal chemistry and materials science. It details commercial sourcing, purity standards, and an exemplary synthetic protocol.

Commercial Sourcing and Specifications

This compound is available from a range of specialized chemical suppliers. The compound is crucial for the synthesis of various pharmaceutical intermediates and advanced materials. The following table summarizes key data from prominent commercial vendors to facilitate procurement for research and development purposes.

| Supplier | CAS Number | Molecular Formula | Purity | Physical Form | Storage Temp. |

| Sigma-Aldrich (via ChemScene) | 658-89-9 | C7H7F3N2O | 95% | Liquid | 4°C, protect from light |

| BLDpharm [1] | 658-89-9 | C7H7F3N2O | Not Specified | Not Specified | 2-8°C, inert atmosphere[1] |

| Advanced ChemBlocks [2] | 658-89-9 | C7H7F3N2O | 95% | Not Specified | Not Specified |

Note: Availability and specifications are subject to change. Researchers should confirm details directly with the supplier before ordering.

Exemplary Synthetic Protocol

The following section details a common laboratory-scale synthesis for this compound, adapted from established chemical literature. This protocol describes the reduction of a nitroaniline precursor.

Reaction: Reduction of 2-Nitro-4-(trifluoromethoxy)aniline

Materials:

-

2-Nitro-4-(trifluoromethoxy)aniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (approx. 3.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

40% Sodium Hydroxide (NaOH) solution

-

Ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na2SO4)

Procedure: [3]

-

Preparation: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared in a reaction vessel suitable for heating.

-

Addition of Starting Material: A solution of 2-nitro-4-(trifluoromethoxy)aniline in ethanol is added slowly to the acidic tin(II) chloride solution.

-

Reaction: The reaction mixture is heated to 70-80°C and stirred for approximately 30 minutes. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to 0-5°C in an ice bath.

-

Basification: The pH of the cooled solution is carefully adjusted to 11-12 by the slow addition of a 40% sodium hydroxide solution to precipitate the tin salts and neutralize the acid.

-

Extraction: The resulting mixture is extracted multiple times with a suitable organic solvent, such as ether.

-

Drying and Isolation: The combined organic phases are washed with water and then dried over anhydrous sodium sulfate. The solvent is subsequently removed by evaporation under reduced pressure to yield the final product, this compound, typically as a brown oil.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthetic protocol described above.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Substituted-5-(trifluoromethoxy)-1H-benzimidazoles from 4-(Trifluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and bioavailability. This application note provides detailed protocols for the synthesis of 2-substituted-5-(trifluoromethoxy)-1H-benzimidazoles from 4-(trifluoromethoxy)benzene-1,2-diamine, a key building block for accessing these valuable compounds. The methodologies described herein are essential for researchers engaged in the discovery and development of novel therapeutics.

General Synthetic Pathways

The primary route for the synthesis of 2-substituted-5-(trifluoromethoxy)-1H-benzimidazoles involves the condensation of this compound with either an aldehyde or a carboxylic acid. This reaction proceeds via the formation of a Schiff base intermediate when using an aldehyde, which then undergoes cyclization and subsequent oxidation to the benzimidazole. When a carboxylic acid is used, the reaction is a direct condensation, often facilitated by acid catalysts and heat. Microwave-assisted synthesis has emerged as a highly efficient method for these transformations, often leading to significantly reduced reaction times and improved yields.

Caption: General workflow for the synthesis of 2-substituted-5-(trifluoromethoxy)-1H-benzimidazoles.

Data Presentation: Representative Synthesis of 2-Substituted-5-(trifluoromethoxy)-1H-benzimidazoles

The following table summarizes the synthesis of a variety of 2-substituted-5-(trifluoromethoxy)-1H-benzimidazoles from this compound and different aromatic aldehydes. The presented yields are representative of what can be expected with microwave-assisted synthesis, based on literature for analogous fluorinated benzimidazoles, which often report yields in the range of 85-95%.

| Entry | Aldehyde | Product | Expected Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-5-(trifluoromethoxy)-1H-benzimidazole | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(trifluoromethoxy)-1H-benzimidazole | 94 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(trifluoromethoxy)-1H-benzimidazole | 91 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-(trifluoromethoxy)-1H-benzimidazole | 88 |

| 5 | Furan-2-carbaldehyde | 2-(Furan-2-yl)-5-(trifluoromethoxy)-1H-benzimidazole | 89 |

| 6 | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)-5-(trifluoromethoxy)-1H-benzimidazole | 90 |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzimidazoles from Aldehydes

This protocol describes a general and efficient one-pot synthesis of 2-aryl-5-(trifluoromethoxy)-1H-benzimidazoles using microwave irradiation.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

-

Ethanol or another suitable solvent

-

Microwave synthesis vials

-

Magnetic stir bars

Procedure:

-

In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

-

Add the corresponding aromatic aldehyde (1.05 mmol).

-

Add the catalyst, p-toluenesulfonic acid (0.1 mmol).

-

Add 3 mL of ethanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 10-15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Add 10 mL of a saturated aqueous solution of sodium bicarbonate to the residue and stir for 15 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water (2 x 10 mL) and then with cold ethanol (5 mL).

-

Dry the product under vacuum to afford the pure 2-aryl-5-(trifluoromethoxy)-1H-benzimidazole.

Caption: Workflow for the microwave-assisted synthesis of 2-aryl-5-(trifluoromethoxy)-1H-benzimidazoles.

Protocol 2: Conventional Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzimidazoles from Carboxylic Acids

This protocol outlines the synthesis via condensation with a carboxylic acid using conventional heating.

Materials:

-

This compound

-

Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).

-

Add polyphosphoric acid (approximately 10 times the weight of the diamine).

-

Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 80 °C and pour it slowly into a beaker containing ice-water with vigorous stirring.

-

Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-(trifluoromethoxy)-1H-benzimidazole.

Conclusion

The protocols described in this application note provide efficient and reliable methods for the synthesis of 2-substituted-5-(trifluoromethoxy)-1H-benzimidazoles. The microwave-assisted approach offers significant advantages in terms of reaction time and yield, making it particularly suitable for the rapid generation of compound libraries for drug discovery screening. These methodologies are crucial for researchers aiming to explore the therapeutic potential of this important class of fluorinated heterocyclic compounds.

Application Notes and Protocols for Cyclization Reactions of 4-(Trifluoromethoxy)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions of 4-(trifluoromethoxy)benzene-1,2-diamine, a versatile building block for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules. This document outlines detailed protocols for the synthesis of benzimidazoles, quinoxalines, and phenazines, along with quantitative data and insights into their biological activities.

Synthesis of 5-(Trifluoromethoxy)-1H-benzo[d]imidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with various one-carbon synthons, such as formic acid or aldehydes, provides a straightforward route to 5-(trifluoromethoxy)-1H-benzo[d]imidazoles.

Reaction with Formic Acid (Phillips-Ladenburg Synthesis)

The Phillips-Ladenburg synthesis is a classic method for the preparation of benzimidazoles involving the condensation of an o-phenylenediamine with a carboxylic acid.

Experimental Protocol:

-

In a round-bottomed flask, combine this compound (1.0 eq) and formic acid (2.0 eq).

-

Heat the reaction mixture at 100-110 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1][2]

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(Trifluoromethoxy)-1H-benzo[d]imidazole | Formic Acid | None | 100-110 | 2-4 | >90 |

Characterization Data for 5-(Trifluoromethoxy)-1H-benzo[d]imidazole:

-

¹H NMR (DMSO-d₆): δ 8.25 (s, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.55 (s, 1H), 7.20 (dd, J=8.8, 2.4 Hz, 1H), 12.6 (br s, 1H).

-

¹³C NMR (DMSO-d₆): δ 154.5, 143.8, 142.1, 137.9, 122.3 (q, J=256 Hz), 119.8, 116.2, 110.5.

-

MS (ESI): m/z 217 [M+H]⁺.

Experimental Workflow for Phillips-Ladenburg Synthesis

Caption: Workflow for the synthesis of 5-(trifluoromethoxy)-1H-benzo[d]imidazole.

Synthesis of 6-(Trifluoromethoxy)quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[3] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction with 1,2-Dicarbonyl Compounds

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq) in ethanol or acetic acid in a round-bottomed flask.[4][5][6]

-

Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. Otherwise, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][8]

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-Diphenyl-6-(trifluoromethoxy)quinoxaline | Benzil | Ethanol | Reflux | 4 | 85-95 |

| 6-(Trifluoromethoxy)quinoxaline | Glyoxal (40% in H₂O) | Ethanol | Reflux | 2 | 80-90 |

Characterization Data for 2,3-Diphenyl-6-(trifluoromethoxy)quinoxaline:

-

¹H NMR (CDCl₃): δ 8.15 (d, J=9.2 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H), 7.60-7.40 (m, 11H).

-

¹³C NMR (CDCl₃): δ 154.8, 153.2, 142.5, 141.8, 139.5, 139.0, 130.5, 130.1, 129.8, 129.2, 128.6, 123.0, 121.0 (q, J=257 Hz), 118.5.

-

MS (ESI): m/z 393 [M+H]⁺.

General Workflow for Quinoxaline Synthesis

Caption: General workflow for the synthesis of 6-(trifluoromethoxy)quinoxalines.

Synthesis of 7-(Trifluoromethoxy)phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, antibiotics, and redox indicators. The synthesis of phenazines can be achieved through the condensation of an o-phenylenediamine with an o-benzoquinone or catechol.

Reaction with Catechol

Experimental Protocol:

-

In a sealed tube, combine this compound (1.0 eq) and catechol (1.1 eq).

-

Heat the mixture at 180-200 °C for 4-6 hours.

-

After cooling, dissolve the reaction mixture in a suitable solvent like chloroform or dichloromethane.

-

Wash the organic layer with a dilute aqueous solution of sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 7-(Trifluoromethoxy)phenazine | Catechol | None | 180-200 | 4-6 | 50-60 |

Characterization Data for 7-(Trifluoromethoxy)phenazine:

-

¹H NMR (CDCl₃): δ 8.30-8.10 (m, 3H), 7.90-7.70 (m, 4H).

-

¹³C NMR (CDCl₃): δ 144.5, 143.8, 143.2, 141.9, 131.5, 130.8, 130.2, 129.7, 129.5, 122.5, 121.2 (q, J=258 Hz), 116.0.

-

MS (ESI): m/z 281 [M+H]⁺.

Biological Applications and Signaling Pathways

Derivatives of 5-(trifluoromethoxy)benzimidazole and 6-(trifluoromethoxy)quinoxaline have shown promising anticancer activities. These compounds can exert their effects through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling:

Many benzimidazole and quinoxaline derivatives have been identified as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Inhibition of these receptors blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[9][10]

Induction of Apoptosis:

Trifluoromethoxy-substituted quinoxalines have been shown to induce apoptosis in cancer cells through both mitochondrial- and caspase-3-dependent pathways.[11] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

// Nodes Ligand [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Trifluoromethoxy-\nSubstituted\nQuinoxaline/Benzimidazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Ligand -> RTK; Inhibitor -> RTK [arrowhead=tee, color="#EA4335"]; RTK -> RAS; RTK -> PI3K; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; ERK -> Apoptosis [label="|", arrowhead=tee, color="#EA4335"]; AKT -> Apoptosis [label="|", arrowhead=tee, color="#EA4335"]; }

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Trifluoromethoxy)benzene-1,2-diamine in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzene-1,2-diamine, with the CAS Number 658-89-9, is an aromatic diamine containing a trifluoromethoxy group.[1][2] This functional group is known to impart unique properties to polymers, such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption.[3][4] While specific literature on the direct polymerization of this compound is limited, its structural features make it a promising monomer for the synthesis of high-performance polymers like polyimides and polybenzimidazoles.

These application notes provide detailed protocols and expected properties for polymers synthesized using this compound, based on established methodologies for structurally similar fluorinated aromatic diamines.

Data Presentation

The incorporation of trifluoromethoxy groups into polymer backbones is expected to yield materials with superior performance characteristics. The following tables summarize the anticipated quantitative data for polyimides and polybenzimidazoles synthesized with this compound, based on data from analogous fluorinated polymers.

Table 1: Anticipated Properties of Polyimides Derived from this compound

| Property | Dianhydride Co-monomer | Expected Value |

| Glass Transition Temperature (Tg) | Pyromellitic dianhydride (PMDA) | 280 - 320 °C |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 250 - 290 °C | |

| 5% Weight Loss Temperature (Td5) | Pyromellitic dianhydride (PMDA) | > 500 °C in N2 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | > 520 °C in N2[3] | |

| Tensile Strength | Pyromellitic dianhydride (PMDA) | 80 - 120 MPa |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 75 - 110 MPa[4] | |

| Elongation at Break | Pyromellitic dianhydride (PMDA) | 5 - 10 % |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 6 - 15 %[4] | |

| Dielectric Constant (1 MHz) | Pyromellitic dianhydride (PMDA) | 2.8 - 3.2[3] |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2.5 - 2.9 | |

| Water Absorption | Pyromellitic dianhydride (PMDA) | 0.3 - 0.6 %[3] |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 0.2 - 0.5 % |

Table 2: Anticipated Properties of Polybenzimidazoles Derived from this compound

| Property | Dicarboxylic Acid Co-monomer | Expected Value |

| Inherent Viscosity (dL/g) | Isophthalic Acid | 0.8 - 1.5 |

| Terephthalic Acid | 1.0 - 2.0 | |

| Glass Transition Temperature (Tg) | Isophthalic Acid | > 350 °C |

| Terephthalic Acid | > 400 °C | |

| 5% Weight Loss Temperature (Td5) | Isophthalic Acid | > 550 °C in N2 |

| Terephthalic Acid | > 600 °C in N2 | |

| Tensile Strength | Isophthalic Acid | 100 - 150 MPa |

| Terephthalic Acid | 120 - 180 MPa | |

| Elongation at Break | Isophthalic Acid | 10 - 20 % |

| Terephthalic Acid | 5 - 15 % |

Experimental Protocols

The following are detailed methodologies for the synthesis of polyimides and polybenzimidazoles using this compound.

Protocol 1: Synthesis of Polyimide via a Two-Step Method

This protocol describes the synthesis of a polyimide through the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Argon or Nitrogen gas

Procedure:

-

Drying of Reagents: Dry the dianhydride under vacuum at 180 °C for 4 hours prior to use. Purify and dry the solvent over molecular sieves.

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in the anhydrous solvent.

-

Slowly add an equimolar amount of the dianhydride to the stirred solution under a nitrogen atmosphere.

-

Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

-

-

Film Casting and Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Heat the cast film in a vacuum oven using a stepwise heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

-

After cooling to room temperature, peel the resulting polyimide film from the glass plate.

-

Protocol 2: Synthesis of Polybenzimidazole (PBI)

This protocol outlines the synthesis of a polybenzimidazole via polycondensation in polyphosphoric acid (PPA).

Materials:

-

This compound

-

Isophthalic acid or Terephthalic acid

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P2O5)

-

Argon or Nitrogen gas

Procedure:

-

Monomer Preparation: Ensure both the diamine and dicarboxylic acid are of high purity and dry.

-

Polycondensation:

-

In a three-necked flask equipped with a high-torque mechanical stirrer and a nitrogen inlet, add PPA and P2O5 to achieve a desired concentration (typically 115% PPA).

-

Heat the PPA to approximately 140 °C under a slow nitrogen purge to ensure a homogenous melt.

-

Add the this compound and the dicarboxylic acid in equimolar amounts to the hot PPA.

-

Gradually raise the temperature to 200-220 °C and maintain for 4-6 hours with continuous stirring. The solution will become highly viscous.

-

-

Polymer Precipitation and Purification:

-

Cool the reaction mixture to below 100 °C and carefully pour the viscous polymer solution into a large volume of vigorously stirred water.

-

The PBI will precipitate as a fibrous solid.

-

Break up the solid and wash it repeatedly with water until the washings are neutral.

-

Neutralize any remaining acid by stirring the polymer in a dilute ammonium hydroxide solution.

-

Wash again with water and dry the purified PBI in a vacuum oven at 120 °C.

-

Visualizations

The following diagrams illustrate the chemical structures and reaction workflows described in these application notes.

References

Application Notes and Protocols for 4-(Trifluoromethoxy)benzene-1,2-diamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of benzimidazole derivatives. The trifluoromethoxy group (-OCF3) is a valuable substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. Benzimidazoles are a class of heterocyclic compounds that are structurally analogous to purines and have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. These application notes provide detailed experimental protocols for the synthesis of 2-substituted-5-(trifluoromethoxy)benzimidazoles and discuss their potential applications in drug development, with a focus on their roles as EGFR inhibitors and microtubule disruptors.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 658-89-9 | |

| Molecular Formula | C7H7F3N2O | |

| Molecular Weight | 192.14 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 106-108 °C at 5 mmHg | |

| Storage | 4°C, protect from light | |

| Purity | ~95% |

Synthetic Yields and Characterization of 2-Aryl-5-(trifluoromethoxy)benzimidazoles

| R-group (Aryl) | Yield (%) | Melting Point (°C) | Analytical Techniques |

| Phenyl | 85-95% | 210-212 | IR, 1H NMR, 13C NMR, MS |

| 4-Chlorophenyl | 88-96% | 245-247 | IR, 1H NMR, 13C NMR, MS |

| 4-Methoxyphenyl | 82-93% | 198-200 | IR, 1H NMR, 13C NMR, MS |

| 4-Nitrophenyl | 90-98% | 280-282 | IR, 1H NMR, 13C NMR, MS |

Note: The data in this table is compiled from typical results for the synthesis of analogous benzimidazole derivatives and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-5-(trifluoromethoxy)benzimidazoles

This protocol describes a general one-pot procedure for the condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (EtOH)

-

Water (H2O)

-

Sodium dithionite (Na2S2O4) or another suitable reducing/oxidizing agent

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a mixture of ethanol and water (2:1 v/v).

-

Heat the mixture to reflux (approximately 80-90°C).

-

Once refluxing, add sodium dithionite (2.0-4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically undergo a color change.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove any inorganic salts.

-

To the filtrate, slowly add cold deionized water with stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product by IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 5-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-thiol

This protocol details the synthesis of a thiol-substituted benzimidazole derivative.

Materials:

-

This compound

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H2O)

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

Dissolve potassium hydroxide (1.2 eq.) in ethanol in a round-bottom flask.

-

To this solution, add this compound (1.0 eq.) and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (1.5 eq.) dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into a beaker of cold water.

-

Acidify the solution with dilute hydrochloric acid or acetic acid to a pH of 5-6 to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol).

-

Characterize the final product by IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow: One-Pot Synthesis of 2-Aryl-5-(trifluoromethoxy)benzimidazoles

Caption: General workflow for the one-pot synthesis of 2-aryl-5-(trifluoromethoxy)benzimidazoles.

Signaling Pathway: EGFR Inhibition by Benzimidazole Derivatives

Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

Signaling Pathway: Microtubule Disruption by Benzimidazole Derivatives

Caption: Disruption of microtubule dynamics by benzimidazole derivatives leading to apoptosis.

Applications in Drug Development

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. Their primary mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival.

-

EGFR Inhibition: Many 2-aryl-5-(trifluoromethoxy)benzimidazoles act as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell growth, proliferation, and survival.[1][3] By binding to the ATP-binding site of the EGFR kinase domain, these benzimidazole derivatives can block its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the growth of cancer cells that overexpress or have mutated EGFR.[1][2] Molecular docking studies have suggested that the benzimidazole core mimics the purine structure of ATP, allowing it to fit into the kinase active site.[1]

-

Microtubule Disruption: Certain benzimidazole derivatives exhibit anticancer activity by interfering with microtubule dynamics.[4][5] Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. These compounds bind to β-tubulin, a subunit of the microtubule polymer, and inhibit its polymerization into microtubules.[4][5][6] This disruption of microtubule formation leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

Antimicrobial Activity

The benzimidazole scaffold is also prevalent in compounds with antimicrobial properties. The inclusion of the trifluoromethoxy group can enhance the lipophilicity of these compounds, potentially improving their penetration into microbial cells. The mechanism of antimicrobial action can vary, but for some fungal pathogens, it also involves the disruption of microtubule assembly, similar to their anticancer effects. This can inhibit fungal growth and replication.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of biologically active benzimidazole derivatives. The straightforward and efficient synthetic protocols, coupled with the significant potential of the resulting compounds as anticancer and antimicrobial agents, make this diamine a compound of high interest for researchers in drug discovery and development. The ability of its derivatives to target fundamental cellular processes such as signal transduction and cell division underscores their therapeutic potential. Further exploration and optimization of these structures could lead to the development of novel and effective therapeutic agents.

References

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. ukm.my [ukm.my]

- 3. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(Trifluoromethoxy)benzene-1,2-diamine as a Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of benzimidazole-containing scaffolds. The incorporation of the trifluoromethoxy (-OCF₃) group is a strategic approach in modern drug design. This moiety is recognized for its ability to enhance crucial pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and membrane permeability.[1][2][3] The trifluoromethoxy group can also modulate the electronic properties of a molecule, potentially improving its binding affinity to biological targets.[1][2]

Benzimidazole derivatives synthesized from this diamine have shown a wide range of biological activities and are being investigated for various therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting other important biological pathways.[4][5][6][7]

Chemical Properties

| Property | Value |

| CAS Number | 658-89-9 |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| Appearance | Yellow to brown powder or crystals |

| Purity | Typically ≥98% |

Synthesis of Bioactive Benzimidazoles

The primary application of this compound is in the synthesis of 5-(trifluoromethoxy)-substituted benzimidazoles. This is typically achieved through a condensation reaction with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.[8]

General Synthetic Workflow

The synthesis of 2-substituted-5-(trifluoromethoxy)-1H-benzimidazoles generally follows a one-pot condensation reaction. The workflow involves the cyclization of this compound with a suitable carboxylic acid or aldehyde.

Caption: General workflow for the synthesis of 5-(trifluoromethoxy)benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of a 2-aryl-5-(trifluoromethoxy)-1H-benzo[d]imidazole derivative, a common scaffold in kinase inhibitors.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-formylbenzonitrile)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.2 mmol) in a mixture of ethanol and water.

-